molecular formula C30H22O10 B12436400 (2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

Cat. No.: B12436400
M. Wt: 542.5 g/mol
InChI Key: XEODGBSMXJKQNI-DQEYMECFSA-N
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Description

The compound (2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one is a complex organic molecule with significant potential in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. The key steps typically include:

    Formation of the chromen-4-one core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

    Functionalization of the chromen-4-one core: This involves introducing hydroxyl groups at specific positions using reagents like hydroxylamine or hydrogen peroxide under controlled conditions.

    Coupling reactions: The final step involves coupling the functionalized chromen-4-one core with other aromatic compounds using reagents like palladium catalysts and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale without compromising yield or purity.

    Purification processes: Implementing techniques like crystallization, chromatography, or recrystallization to obtain the compound in high purity.

    Quality control: Employing analytical methods such as HPLC, NMR, and mass spectrometry to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under mild conditions.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation products: Quinones, hydroxyquinones.

    Reduction products: Hydroxy derivatives.

    Substitution products: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s antioxidant properties are of particular interest. It can scavenge free radicals, reducing oxidative stress in biological systems. This makes it a potential candidate for studying cellular protection mechanisms.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are being explored. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation, making it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as UV protection or antioxidant coatings.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant activity: It scavenges free radicals by donating hydrogen atoms or electrons, neutralizing reactive oxygen species.

    Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2, reducing inflammation.

    Anticancer activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: A flavonoid known for its anticancer and anti-inflammatory activities.

    Luteolin: A flavonoid with strong antioxidant and anti-inflammatory effects.

Uniqueness

The compound (2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one is unique due to its specific arrangement of hydroxyl groups and chromen-4-one cores, which contribute to its distinct chemical reactivity and biological activities. This unique structure allows for specific interactions with molecular targets, enhancing its potential in various applications.

Properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-11,24-25,31-35H,12-13H2/t24-,25-/m0/s1

InChI Key

XEODGBSMXJKQNI-DQEYMECFSA-N

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O

Origin of Product

United States

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